molecular formula C26H24N2O3S B14929749 (2E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enamide

(2E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enamide

Cat. No.: B14929749
M. Wt: 444.5 g/mol
InChI Key: UUYYRRKVNBNWDD-WYMLVPIESA-N
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Description

(E)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-2-PROPENAMIDE is a complex organic compound that features a benzothiophene core, a cyano group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Formation of the Propenamide Moiety: This can be done through condensation reactions involving appropriate aldehydes and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, (E)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-2-PROPENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the propenamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzene, Toluene, Ethylbenzene, Xylene: Aromatic compounds with various substitutions.

Uniqueness

(E)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-2-PROPENAMIDE is unique due to its combination of a benzothiophene core with a cyano group and a propenamide moiety. This structure imparts specific chemical and biological properties that are not found in simpler aromatic compounds.

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C26H24N2O3S/c1-30-23-13-11-18(15-19(23)17-31-20-7-3-2-4-8-20)12-14-25(29)28-26-22(16-27)21-9-5-6-10-24(21)32-26/h2-4,7-8,11-15H,5-6,9-10,17H2,1H3,(H,28,29)/b14-12+

InChI Key

UUYYRRKVNBNWDD-WYMLVPIESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C#N)COC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)COC4=CC=CC=C4

Origin of Product

United States

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